Boc-phe-leu-phe-leu-phe
Overview
Description
Biochemical Analysis
Biochemical Properties
Boc-phe-leu-phe-leu-phe interacts with the formyl peptide receptor, a class of G protein-coupled receptors involved in chemotaxis . The nature of these interactions is inhibitory, with this compound acting as an antagonist .
Cellular Effects
This compound has been shown to inhibit the angiogenic activity of heparin-binding growth factors . This suggests that it may influence cell function by impacting cell signaling pathways related to angiogenesis .
Molecular Mechanism
This compound exerts its effects at the molecular level by interacting with the heparin-binding domain of vascular endothelial growth factor-A (VEGF-A) 165 . This interaction competes for heparin interaction and prevents the binding of VEGF-A 165 to tyrosine kinase receptor VEGFR2, its phosphorylation, and downstream signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-phe-leu-phe-leu-phe typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each amino acid is protected by a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions. After the assembly of the peptide chain, the Boc groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-phe-leu-phe-leu-phe can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .
Scientific Research Applications
Boc-phe-leu-phe-leu-phe has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Acts as an antagonist of formyl peptide receptors, which are involved in immune responses and inflammation.
Medicine: Investigated for its potential to inhibit angiogenesis, the process of new blood vessel formation, which is crucial in cancer and other diseases.
Industry: Used in the development of new materials, such as nanofibers with unique dielectric and piezoelectric properties
Mechanism of Action
Boc-phe-leu-phe-leu-phe exerts its effects by binding to formyl peptide receptors, specifically FPR1 and FPR2. This binding inhibits the receptors’ activity, preventing the downstream signaling pathways that lead to various physiological responses. The compound also interacts with heparin-binding domains of vascular endothelial growth factor-A (VEGF-A), inhibiting its angiogenic activity .
Comparison with Similar Compounds
Similar Compounds
N-tert-butyloxycarbonyl-methionyl-leucyl-phenylalanine (Boc-Met-Leu-Phe): Another antagonist of formyl peptide receptors, but it only inhibits FPR1.
Succinimidyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine (Succ-F3): A d-peptide analogue with pro-angiogenic potential.
Uniqueness
Boc-phe-leu-phe-leu-phe is unique due to its dual inhibition of FPR1 and FPR2, as well as its ability to inhibit the angiogenic activity of multiple heparin-binding growth factors. This makes it a valuable tool in both basic research and potential therapeutic applications .
Properties
IUPAC Name |
(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H59N5O8/c1-28(2)23-33(46-41(53)36(26-31-19-13-9-14-20-31)49-43(56)57-44(5,6)7)38(50)47-35(25-30-17-11-8-12-18-30)40(52)45-34(24-29(3)4)39(51)48-37(42(54)55)27-32-21-15-10-16-22-32/h8-22,28-29,33-37H,23-27H2,1-7H3,(H,45,52)(H,46,53)(H,47,50)(H,48,51)(H,49,56)(H,54,55)/t33-,34-,35-,36-,37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNZQSPFQJCBJQ-LTLCPEALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H59N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10933330 | |
Record name | N-[6,12-Dibenzyl-4,7,10,13,16-pentahydroxy-2,2-dimethyl-9,15-bis(2-methylpropyl)-3-oxa-5,8,11,14-tetraazahexadeca-4,7,10,13-tetraen-16-ylidene]phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10933330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
786.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148182-34-7 | |
Record name | tert-Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanyl-OH | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148182347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[6,12-Dibenzyl-4,7,10,13,16-pentahydroxy-2,2-dimethyl-9,15-bis(2-methylpropyl)-3-oxa-5,8,11,14-tetraazahexadeca-4,7,10,13-tetraen-16-ylidene]phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10933330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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